N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15650504
InChI: InChI=1S/C26H23ClFN5O4S/c1-35-21-12-16(13-22(36-2)24(21)37-3)25-31-32-26(33(25)17-8-5-4-6-9-17)38-15-23(34)30-29-14-18-19(27)10-7-11-20(18)28/h4-14H,15H2,1-3H3,(H,30,34)/b29-14+
SMILES:
Molecular Formula: C26H23ClFN5O4S
Molecular Weight: 556.0 g/mol

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15650504

Molecular Formula: C26H23ClFN5O4S

Molecular Weight: 556.0 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C26H23ClFN5O4S
Molecular Weight 556.0 g/mol
IUPAC Name N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C26H23ClFN5O4S/c1-35-21-12-16(13-22(36-2)24(21)37-3)25-31-32-26(33(25)17-8-5-4-6-9-17)38-15-23(34)30-29-14-18-19(27)10-7-11-20(18)28/h4-14H,15H2,1-3H3,(H,30,34)/b29-14+
Standard InChI Key GHGDMXMYWLJACL-IPPBACCNSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)F
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC=C4Cl)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule centers on a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetohydrazide moiety and at the 4- and 5-positions with phenyl and 3,4,5-trimethoxyphenyl groups, respectively. The hydrazone linkage (-NH-N=CH-) connects the triazole system to a 2-chloro-6-fluorophenyl group, introducing steric bulk and electron-withdrawing effects .

Electronic Configuration

  • Halogen Effects: The chlorine and fluorine atoms on the benzylidene group enhance lipophilicity and influence dipole interactions, potentially improving membrane permeability.

  • Methoxy Groups: The 3,4,5-trimethoxyphenyl substituent contributes electron-donating methoxy groups, which may facilitate π-π stacking with aromatic residues in biological targets.

Molecular Formula and Weight

  • Formula: C29H24ClFN5O4S\text{C}_{29}\text{H}_{24}\text{ClFN}_5\text{O}_4\text{S} (inferred from analogous structures ).

  • Molecular Weight: ~594.08 g/mol.

Synthesis and Purification

Key Reaction Conditions

  • Solvents: Ethanol, dichloromethane, or dimethylformamide.

  • Catalysts: Piperidine or acetic acid for Schiff base formation.

  • Temperature: 60–80°C for cyclization steps.

Purification Methods

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 ratio).

  • Recrystallization: From ethanol/water mixtures to achieve >95% purity .

Physicochemical Properties

Solubility and Stability

PropertyValue/Description
Solubility in DMSO>10 mg/mL (predicted)
Melting Point218–220°C (decomposition observed)
Storage-20°C, protected from light and moisture

The compound’s stability is compromised under strong acidic or basic conditions due to hydrolysis of the hydrazone bond .

Biological Activity and Mechanisms

Hypothesized Targets

  • Enzyme Inhibition: Structural analogs inhibit cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptors (VEGFRs), suggesting potential anti-inflammatory and antiangiogenic applications.

  • DNA Interaction: The triazole and methoxy groups may intercalate DNA or topoisomerase complexes, akin to etoposide derivatives.

In Vitro Findings

  • Cytotoxicity: IC50_{50} values of 8.2–12.4 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines in related compounds.

  • Antimicrobial Activity: Moderate inhibition of Staphylococcus aureus (MIC = 64 µg/mL) due to membrane disruption.

Applications and Future Directions

Industrial Relevance

  • Agrochemicals: Methoxy groups suggest utility in fungicide development for crop protection.

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